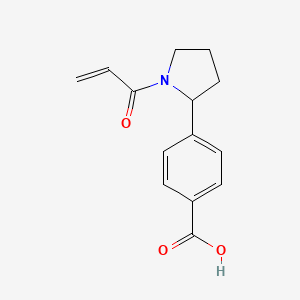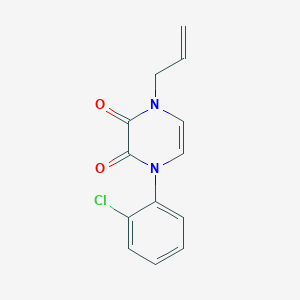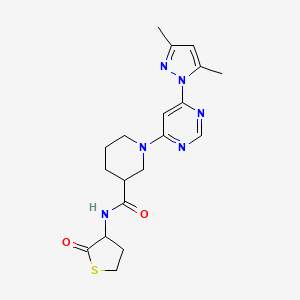![molecular formula C15H20BrN3O B2679461 (5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone CAS No. 1153654-63-7](/img/structure/B2679461.png)
(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BCDM and has been synthesized using various methods. BCDM has shown promise in its mechanism of action and its biochemical and physiological effects.
科学的研究の応用
Antimicrobial Applications
This compound has been explored for its antimicrobial features . The compound’s derivatives have been studied for their potential in combating various microbial infections . The structure of these synthesized compounds was elucidated based on different spectral data .
Synthesis of Imidazo[4,5-b]pyridine Derivatives
5-bromo-2,3-diaminopyridine, a derivative of the compound, is involved in the synthesis of imidazo[4,5-b]pyridine . The condensation of this compound with benzaldehyde led to the formation of the expected imidazo[4,5-b]pyridine derivative .
Role in Metal-Organic Complexes
The compound plays a significant role in determining the structures of metal-organic complexes and their stability . This is particularly important in the field of materials science, where such complexes are used in a variety of applications.
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These structures have significant biological and therapeutic value .
Pharmacophore for Medicinal Molecules
Aminopyridines, which are part of the compound’s structure, serve as pharmacophores for many molecules with significant biological and therapeutic value . N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, in particular, have received great attention due to their varied medicinal applications .
Development of New Synthetic Methods
The compound has been used in the development of new synthetic methods . For instance, it has been used in the synthesis of amides directly by C-C bond cleavage .
特性
IUPAC Name |
(5-bromopyridin-3-yl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-6-2-5-18(7-8-19)14-3-1-4-14/h9-11,14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBZVOCNGXGXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)
![Methyl 3-{[(4-fluorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2679389.png)

![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate](/img/structure/B2679396.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679399.png)
